N-[4-methyl-3-(tetrazol-1-yl)phenyl]-3-(oxolan-3-yl)benzamide
Description
N-[4-methyl-3-(tetrazol-1-yl)phenyl]-3-(oxolan-3-yl)benzamide is a complex organic compound that features a tetrazole ring, a phenyl group, and a benzamide moiety
Properties
IUPAC Name |
N-[4-methyl-3-(tetrazol-1-yl)phenyl]-3-(oxolan-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2/c1-13-5-6-17(10-18(13)24-12-20-22-23-24)21-19(25)15-4-2-3-14(9-15)16-7-8-26-11-16/h2-6,9-10,12,16H,7-8,11H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMYDKONGROFBPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CC(=C2)C3CCOC3)N4C=NN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-methyl-3-(tetrazol-1-yl)phenyl]-3-(oxolan-3-yl)benzamide typically involves the formation of the tetrazole ring followed by the coupling of the tetrazole derivative with the benzamide moiety. One common method for synthesizing tetrazole derivatives is through the reaction of nitriles with sodium azide under acidic conditions . The oxolan-3-yl group can be introduced through a nucleophilic substitution reaction involving an appropriate oxirane derivative .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature and pressure .
Chemical Reactions Analysis
Types of Reactions
N-[4-methyl-3-(tetrazol-1-yl)phenyl]-3-(oxolan-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form tetrazole N-oxides under the influence of strong oxidizing agents.
Reduction: The compound can be reduced to form amine derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents can be used for electrophilic aromatic substitution reactions.
Major Products
Oxidation: Tetrazole N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-[4-methyl-3-(tetrazol-1-yl)phenyl]-3-(oxolan-3-yl)benzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[4-methyl-3-(tetrazol-1-yl)phenyl]-3-(oxolan-3-yl)benzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to enzymes and receptors that typically interact with carboxylate groups . This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(3-(5-mercapto-1H-tetrazol-1-yl)phenyl)benzamide .
- N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide .
Uniqueness
N-[4-methyl-3-(tetrazol-1-yl)phenyl]-3-(oxolan-3-yl)benzamide is unique due to the presence of both the tetrazole ring and the oxolan-3-yl group, which confer distinct chemical and biological properties. The tetrazole ring enhances its binding affinity to certain biological targets, while the oxolan-3-yl group can improve its solubility and stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
